(4-Chloro-3-methylphenyl) 2-methoxy-4,5-dimethylbenzenesulfonate
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Overview
Description
(4-Chloro-3-methylphenyl) 2-methoxy-4,5-dimethylbenzenesulfonate is an organic compound that belongs to the class of sulfonates. This compound is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with chloro, methyl, and methoxy groups. The unique arrangement of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methylphenyl) 2-methoxy-4,5-dimethylbenzenesulfonate typically involves the sulfonation of a precursor compound. One common method includes the reaction of 4-chloro-3-methylphenol with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-methylphenyl) 2-methoxy-4,5-dimethylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamide or sulfonate ester derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dechlorinated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (4-Chloro-3-methylphenyl) 2-methoxy-4,5-dimethylbenzenesulfonate is used as an intermediate in the synthesis of more complex molecules. Its reactivity towards nucleophiles and electrophiles makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving sulfonate esters. It serves as a model substrate to investigate the mechanisms of sulfonate ester hydrolysis and the role of specific enzymes in these processes.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer additives.
Mechanism of Action
The mechanism by which (4-Chloro-3-methylphenyl) 2-methoxy-4,5-dimethylbenzenesulfonate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes that catalyze sulfonate ester hydrolysis, leading to the formation of sulfonic acids and alcohols. The presence of electron-withdrawing and electron-donating groups on the benzene ring influences the reactivity and binding affinity of the compound towards these enzymes.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: A precursor in the synthesis of (4-Chloro-3-methylphenyl) 2-methoxy-4,5-dimethylbenzenesulfonate.
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride: Another precursor used in the synthesis.
4-Chloro-3-methoxy-2-methylpyridine: A structurally related compound with different functional groups.
Uniqueness
This compound is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The combination of chloro, methyl, and methoxy groups on the benzene ring, along with the sulfonate ester functionality, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(4-chloro-3-methylphenyl) 2-methoxy-4,5-dimethylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO4S/c1-10-8-15(20-4)16(9-11(10)2)22(18,19)21-13-5-6-14(17)12(3)7-13/h5-9H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJELMVFHFXHDAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC(=C(C=C2)Cl)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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